Cas no 852448-09-0 (Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]-)
![Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]- structure](https://pt.kuujia.com/scimg/cas/852448-09-0x500.png)
852448-09-0 structure
Nome do Produto:Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]-
N.o CAS:852448-09-0
MF:C16H17N
MW:223.312884092331
CID:1835480
Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]- Propriedades químicas e físicas
Nomes e Identificadores
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- Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]-
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- Inchi: 1S/C16H17N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-6,9-10,14H,7-8,11,17H2
- Chave InChI: IFNMCDJEFWXUCT-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(CC2C3=C(C=CC=C3)CC2)C=C1
Propriedades Experimentais
- Densidade: 1.121±0.06 g/cm3(Predicted)
- Ponto de Fusão: 189-190 °C(Solv: ethanol (64-17-5); ethyl ether (60-29-7))
- Ponto de ebulição: 385.0±11.0 °C(Predicted)
- pka: 4.83±0.10(Predicted)
Benzenamine, 4-[(2,3-dihydro-1H-inden-1-yl)methyl]- Literatura Relacionada
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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